2-Phenyl-benzothiazol-6-ylamine molecular weight and formula
2-Phenyl-benzothiazol-6-ylamine molecular weight and formula
An In-Depth Technical Guide to 2-Phenyl-benzothiazol-6-ylamine
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Phenyl-benzothiazol-6-ylamine (CAS No. 6392-97-8), a heterocyclic compound of significant interest in modern medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis methodologies, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular and Physicochemical Properties
2-Phenyl-benzothiazol-6-ylamine is a solid organic compound belonging to the benzothiazole family. Its structure, featuring a benzothiazole core substituted with a phenyl group at the 2-position and an amine group at the 6-position, endows it with unique chemical reactivity and biological activity.
Molecular Identity
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Synonyms: 2-Phenylbenzo[d]thiazol-6-amine[2]
Physicochemical Data
The compound's physical characteristics are essential for its handling, formulation, and application in various experimental settings. The data presented below has been consolidated from multiple chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 6392-97-8 | [1][3] |
| Appearance | Solid / Powder | [4] |
| Melting Point | 206-207 °C | [2][3] |
| Boiling Point | 430.9 °C at 760 mmHg | [2] |
| Density | 1.301 g/cm³ | [2] |
| Flash Point | 214.4 °C | [2] |
Synthesis Strategies: Constructing the Benzothiazole Core
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The methodologies employed are chosen based on the desired substitution pattern, yield, and scalability. The Jacobson synthesis, which involves the cyclization of thiobenzanilides, is a classic and powerful method for generating this scaffold.[5]
A prevalent and versatile approach involves the condensation of 2-aminothiophenols with various electrophilic partners. For 2-arylbenzothiazoles, this typically involves reacting 2-aminothiophenol with an aromatic aldehyde or carboxylic acid.[6][7] Polyphosphoric acid (PPA) is often used as a dehydrating agent and solvent to drive the reaction at elevated temperatures.[6][7]
General Experimental Workflow: Condensation Method
The following diagram illustrates a generalized workflow for the synthesis of a 2-phenylbenzothiazole derivative, a common pathway for producing the core structure of the topic compound.
Caption: Role of the scaffold in a drug discovery workflow.
Safety, Handling, and Storage
Proper handling of 2-Phenyl-benzothiazol-6-ylamine is crucial to ensure laboratory safety. While specific toxicity data is limited, standard precautions for handling chemical solids should be followed.
Recommended Protocol for Safe Handling
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Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low. [8]* Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles). [8][9]* Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. [8]* First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9]* First Aid (IF ON SKIN): Wash with plenty of soap and water. [8]* First Aid (IF INHALED): Move the person to fresh air. [8]
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated place. [8][9]Keep away from sources of ignition. [8]
Conclusion
2-Phenyl-benzothiazol-6-ylamine is more than a simple chemical compound; it is a key enabler in the fields of pharmaceutical sciences and material research. Its robust synthesis routes and versatile chemical nature make it an invaluable scaffold for developing novel therapeutic agents and functional materials. A thorough understanding of its properties, synthesis, and applications, coupled with stringent safety protocols, allows researchers to fully leverage its potential in advancing scientific discovery.
References
- 2-Phenyl-benzothiazol-6-ylamine | CAS 6392-97-8 | SCBT. Santa Cruz Biotechnology.
- Cas 6392-97-8, 2-Phenyl-benzothiazol-6-ylamine | lookchem. LookChem.
- 2-(3-Amino-phenyl)-benzothiazol-6-ylamine - AK Scientific, Inc. AK Scientific, Inc.
- 2-Phenyl-benzothiazol-6-ylamine CAS#: 6392-97-8 - ChemicalBook. ChemicalBook.
- Chemistry of 2-(2′-Aminophenyl)
- 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | CymitQuimica. CymitQuimica.
- 2-Phenylbenzothiazole SDS, 883-93-2 Safety D
- Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran.
- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
- Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Applic
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Advancement in Pharmacological Activities of Benzothiazole and its Derivatives:An Up to Date Review.
Sources
- 1. scbt.com [scbt.com]
- 2. Cas 6392-97-8,2-Phenyl-benzothiazol-6-ylamine | lookchem [lookchem.com]
- 3. 2-Phenyl-benzothiazol-6-ylamine CAS#: 6392-97-8 [m.chemicalbook.com]
- 4. 2-(4-Amino-phenyl)-benzothiazol-6-ylamine | CymitQuimica [cymitquimica.com]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. echemi.com [echemi.com]
